(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral compound with the molecular formula C13H18N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various bioactive molecules, suggesting that the specific targets may vary depending on the final compound synthesized .
Mode of Action
As a building block, its role in the final bioactive compound can vary widely. It may interact with its targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which are potent ikkβ inhibitors, and carborane derivatives, which are potential d2 receptor antagonists . These suggest that it may be involved in pathways related to inflammation and neurotransmission, respectively.
Result of Action
The compounds it helps synthesize, such as ikkβ inhibitors and d2 receptor antagonists, could have significant effects on cellular signaling and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a benzyl group to form (S)-benzyl pyrrolidine-2-carboxylate.
Introduction of the Aminomethyl Group: The protected pyrrolidine is then reacted with formaldehyde and a suitable amine to introduce the aminomethyl group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted pyrrolidines.
Scientific Research Applications
(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
®-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: The racemic mixture of both enantiomers.
(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxamide: A similar compound with a carboxamide group instead of a carboxylate group.
Uniqueness
(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and racemic mixture. The presence of the benzyl protecting group also allows for selective reactions and modifications.
Properties
IUPAC Name |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.